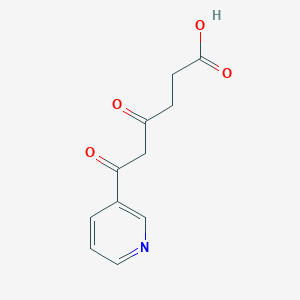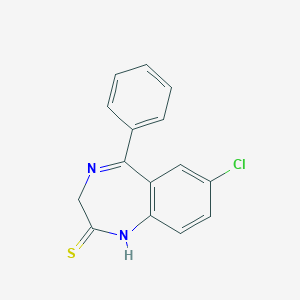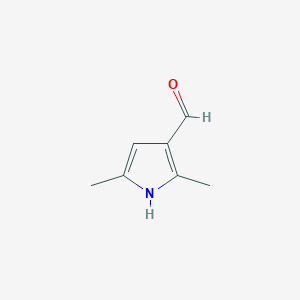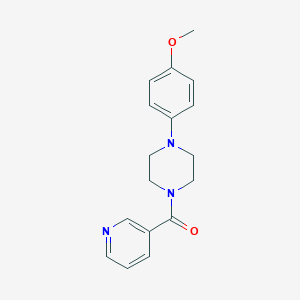
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been found to have a unique mechanism of action that makes it useful for various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, involves its ability to bind to specific target proteins, leading to changes in their activity or function. This binding can be reversible or irreversible, depending on the specific compound and target protein involved.
Biochemical and Physiological Effects
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein involved. It has been found to modulate the activity of enzymes involved in various metabolic pathways, as well as to affect the function of receptors and ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, in lab experiments include its specificity for certain target proteins, its ability to be synthesized in large quantities, and its relatively low cost compared to other tool compounds. However, one limitation is that it may not be effective for all target proteins, and its effects may be difficult to interpret in complex biological systems.
Orientations Futures
There are many potential future directions for research involving Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-. One area of interest is the development of more specific and potent analogs of this compound for use as therapeutic agents. Another area of research could focus on using this compound to study the role of specific target proteins in disease states, such as cancer or neurodegenerative disorders. Additionally, the use of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)- in combination with other tool compounds or therapies could also be explored.
Méthodes De Synthèse
The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, involves several steps, starting with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then reacted with pyridine-3-carboxylic acid and ammonium acetate to form the desired compound.
Applications De Recherche Scientifique
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, has found a wide range of applications in scientific research. It has been used as a tool compound to study various biological processes, including protein-protein interactions, enzyme activity, and receptor binding.
Propriétés
Numéro CAS |
124444-87-7 |
|---|---|
Nom du produit |
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)- |
Formule moléculaire |
C17H19N3O2 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-6-4-15(5-7-16)19-9-11-20(12-10-19)17(21)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3 |
Clé InChI |
PCOKOSRFMZFUCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Autres numéros CAS |
124444-87-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



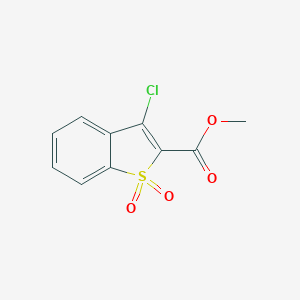

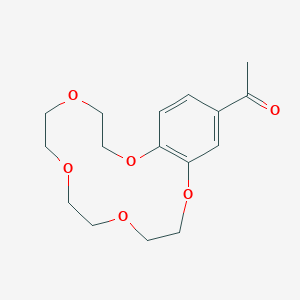

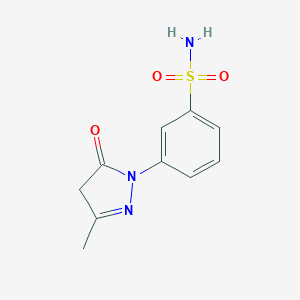
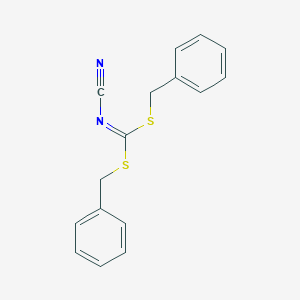
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

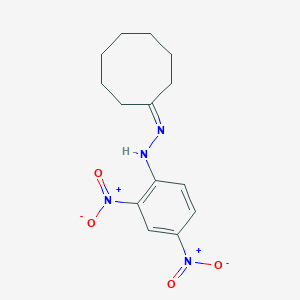
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

